5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide
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Overview
Description
The compound “5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a sulfamoyl group, and a benzamide group . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a key structural feature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the sulfamoyl and benzamide groups could influence its solubility and reactivity .Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activities
Sulfonamides and benzamides, particularly those with modifications on the benzamide and thiophene moieties, have been investigated for their pharmacological properties, including anticonvulsant and sedative-hypnotic activities. For example, certain 4-thiazolidinone derivatives have shown considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. These compounds, through their interaction with benzodiazepine receptors, offer insights into the potential CNS-targeted applications of similar structured compounds (Faizi et al., 2017).
Antimicrobial Activity
Compounds with chloro- and methoxy-substituted benzamide structures have been designed and synthesized to evaluate their antimicrobial activity. Notably, sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated significant activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii (Krátký et al., 2012).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidine derivatives, including those with chloro groups, have been explored as corrosion inhibitors for carbon steel in acidic media. These studies suggest that similar compounds could find applications in materials science, particularly in the development of new corrosion inhibitors for industrial applications (Fouda et al., 2020).
Anticancer Research
Research into the anticancer properties of benzamide derivatives, particularly those incorporating phenylaminosulfanyl moieties, has highlighted their potential efficacy against various cancer cell lines. These studies suggest that structurally related compounds could be valuable in the search for new anticancer agents (Ravichandiran et al., 2019).
Antidiabetic Applications
Similarly structured compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have been synthesized and evaluated for their antidiabetic properties. These compounds have shown promising results in inhibiting α-glucosidase, an enzyme relevant to diabetes management (Thakral et al., 2020).
Future Directions
Properties
IUPAC Name |
5-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S2/c1-22-11-4-3-9(7-10(11)15(17)19)25(20,21)18-8-12(23-2)13-5-6-14(16)24-13/h3-7,12,18H,8H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBWELATGPYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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